Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate
Overview
Description
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate is a chemical compound with a unique structure that includes a thiolane ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with a thiolane derivative under specific conditions. One common method includes the use of a strong base to catalyze the reaction, which facilitates the formation of the desired product. The reaction is usually carried out in an aprotic solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and high yield. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate exerts its effects involves interactions with specific molecular targets. The thiolane ring and ester functional group can participate in various biochemical pathways, influencing cellular functions and signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate
- S-(1,1-dioxothiolan-3-yl) ethanethioate
- N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide
Uniqueness
Ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate stands out due to its specific combination of a thiolane ring and an ester functional group, which imparts unique chemical and biological properties. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5S/c1-3-15-10(12)9(7(2)11)8-4-5-16(13,14)6-8/h8-9H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINWJOBODCLFQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCS(=O)(=O)C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389395 | |
Record name | ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4905-71-9 | |
Record name | ethyl 2-(1,1-dioxothiolan-3-yl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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